molecular formula C23H23N3O2 B14999760 2-[(4-ethylphenyl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

2-[(4-ethylphenyl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B14999760
M. Wt: 373.4 g/mol
InChI Key: VOEOQPPFSVGMBP-UHFFFAOYSA-N
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Description

2-[(4-ethylphenyl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is an organic compound that belongs to the quinazolinone class This compound is characterized by the presence of an ethylphenyl group and a methoxyphenyl group attached to a dihydroquinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-ethylphenyl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves the reaction of 4-ethylphenylamine with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized using a suitable reagent, such as ammonium acetate, under reflux conditions to yield the desired quinazolinone compound. The reaction is usually carried out in a solvent like ethanol or methanol to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques like recrystallization or chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-ethylphenyl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonium acetate in ethanol under reflux conditions.

Major Products Formed

    Oxidation: Quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Reduced quinazolinone compounds.

    Substitution: Substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

2-[(4-ethylphenyl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-ethylphenyl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of certain biological processes, such as cell proliferation or microbial growth, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-ethylphenyl)amino]-N-(2-methoxyphenyl)acetamide
  • 2-[(4-ethylphenyl)amino]-N-(4-methoxyphenyl)acetamide

Uniqueness

2-[(4-ethylphenyl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific structural features, such as the presence of both ethylphenyl and methoxyphenyl groups attached to the quinazolinone core. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C23H23N3O2

Molecular Weight

373.4 g/mol

IUPAC Name

2-(4-ethylanilino)-7-(4-methoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C23H23N3O2/c1-3-15-4-8-18(9-5-15)25-23-24-14-20-21(26-23)12-17(13-22(20)27)16-6-10-19(28-2)11-7-16/h4-11,14,17H,3,12-13H2,1-2H3,(H,24,25,26)

InChI Key

VOEOQPPFSVGMBP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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